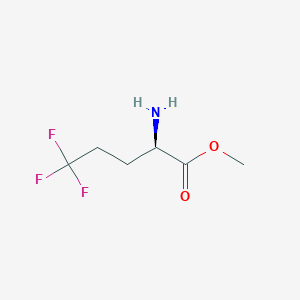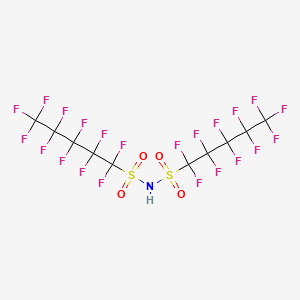
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and sulfonyl groups. This compound is known for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide typically involves the reaction of perfluorinated sulfonyl chlorides with amines. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may be carried out at room temperature or under reflux conditions. The reaction is usually catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: Although the compound is highly stable, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different fluorinated derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of sulfonic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.
Biology: It is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms and sulfonyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide is unique due to its dual sulfonyl groups and extensive fluorination, which impart exceptional chemical stability and resistance to degradation. These properties make it particularly valuable in applications requiring long-lasting and chemically inert materials.
Properties
CAS No. |
752232-72-7 |
|---|---|
Molecular Formula |
(C5F11SO2)2NH C10HF22NO4S2 |
Molecular Weight |
681.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)pentane-1-sulfonamide |
InChI |
InChI=1S/C10HF22NO4S2/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28/h33H |
InChI Key |
QMKWKVGHCDCISQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


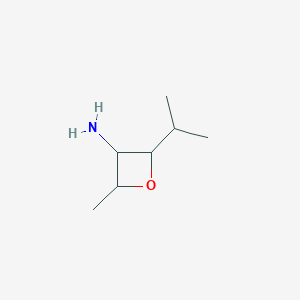
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
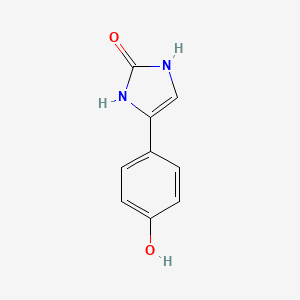
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
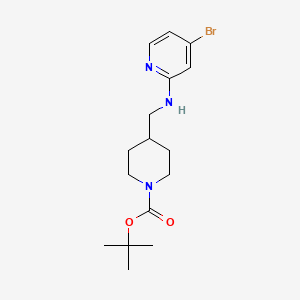
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
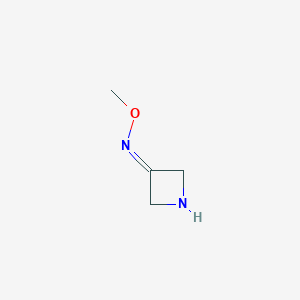
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
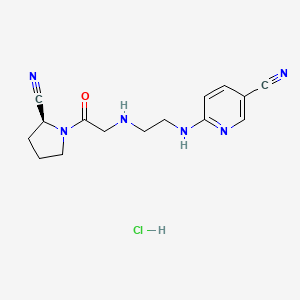
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
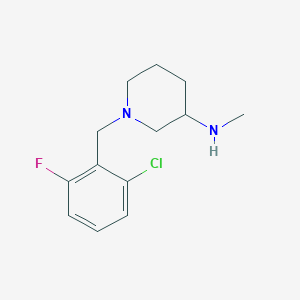
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
